Potency Differentiation: Zosuquidar Exhibits Nanomolar P-gp Inhibition Ki of 59 nM Versus 2.5-4.0 µM IC50 for First-Generation Inhibitors Verapamil and Cyclosporin A
Zosuquidar demonstrates a Ki of 59 nM for P-glycoprotein inhibition in cell-free assays [1]. In contrast, the first-generation P-gp inhibitors verapamil and cyclosporin A exhibit IC50 values of 2.5 µM and 4.0 µM, respectively, in the KBV cell line model . The potency difference exceeds 40-fold (59 nM vs. 2.5 µM).
| Evidence Dimension | P-glycoprotein inhibition potency |
|---|---|
| Target Compound Data | Ki = 59 nM (cell-free assay) |
| Comparator Or Baseline | Verapamil IC50 = 2.5 µM (KBV cells); Cyclosporin A IC50 = 4.0 µM (KBV cells) |
| Quantified Difference | >40-fold higher potency (59 nM vs. 2.5 µM); ~68-fold vs. cyclosporin A |
| Conditions | Cell-free Ki assay for zosuquidar; P-gp-expressing KBV cell line with paclitaxel cytotoxicity reversal for verapamil/cyclosporin A |
Why This Matters
The >40-fold higher potency of zosuquidar translates to effective P-gp inhibition at substantially lower concentrations, reducing the likelihood of concentration-dependent off-target effects that plagued first-generation inhibitors in clinical and research settings.
- [1] Shepard RL, et al. Modulation of P-glycoprotein but not MRP1- or BCRP-mediated drug resistance by LY335979. Int J Cancer. 2003;103(1):121-5. View Source
